3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DOEB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide acts as a partial agonist at the 5-HT2A receptor, which means that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a less intense activation of the receptor and a milder response. 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to have some affinity for other serotonin receptors, including the 5-HT2C receptor. The exact mechanism of action of 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to have unique biochemical and physiological effects. It has been shown to increase dopamine levels in the prefrontal cortex and striatum, which are areas of the brain involved in reward and motivation. 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex. These effects suggest that 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and addiction.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in the brain. However, 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide also has some limitations. It is a hallucinogenic compound, which may limit its use in certain types of experiments. Additionally, its effects on other serotonin receptors and neurotransmitters may complicate the interpretation of results.
Future Directions
There are several future directions for 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as depression and addiction, and how 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide may be used as a tool for studying this receptor. Additionally, further research is needed to elucidate the exact mechanism of action of 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide and its effects on other serotonin receptors and neurotransmitters. Finally, there may be potential therapeutic applications for 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in the treatment of psychiatric disorders, and further research is needed to explore this possibility.
Conclusion:
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It has unique biochemical and physiological effects and has been found to have an affinity for the 5-HT2A receptor. 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has potential applications in the study of the role of this receptor in the brain and its effects on behavior, as well as potential therapeutic applications in the treatment of psychiatric disorders. Further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide and its potential uses in scientific research and medicine.
Synthesis Methods
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3,5-dimethoxybenzoic acid with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol in the presence of a dehydrating agent such as p-toluenesulfonyl chloride.
Scientific Research Applications
3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. 3,5-dimethoxy-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been found to have hallucinogenic properties, similar to other compounds that act on the 5-HT2A receptor. This makes it a potential tool for studying the role of this receptor in the brain and its effects on behavior.
properties
IUPAC Name |
3,5-dimethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(19-21-17(22-26-19)13-7-5-4-6-8-13)20-18(23)14-9-15(24-2)11-16(10-14)25-3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYOAHCQQVPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.